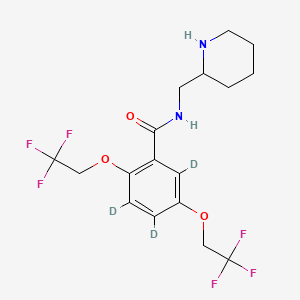

Hydroxy Acetildenafil

Overview

Description

Hydroxy Acetildenafil is a synthetic compound that acts as a phosphodiesterase type 5 (PDE-5) inhibitorThis compound is known for its potential to enhance male sexual function by inhibiting the PDE-5 enzyme, which plays a crucial role in regulating blood flow in the penis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Acetildenafil involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the following steps:

Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.

Substitution reactions: Various substituents are introduced to the core structure through substitution reactions, using reagents such as ethoxy and hydroxyethyl groups.

Final assembly: The final product is obtained by coupling the substituted core with other intermediates under specific reaction conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Large-scale synthesis of intermediates: Using industrial reactors and optimized conditions to produce intermediates in bulk.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the product

Chemical Reactions Analysis

Types of Reactions

Hydroxy Acetildenafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where different substituents are introduced to the core structure

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different functional groups and properties. These derivatives are often studied for their potential biological activities .

Scientific Research Applications

Hydroxy Acetildenafil has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PDE-5 inhibitors in herbal products.

Biology: Studied for its effects on cellular signaling pathways and its potential as a tool for investigating PDE-5 related mechanisms.

Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction and other conditions related to PDE-5 inhibition.

Industry: Utilized in the development of new formulations and products aimed at enhancing male sexual function .

Mechanism of Action

Hydroxy Acetildenafil exerts its effects by inhibiting the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow to the penis. This mechanism is similar to that of sildenafil, the active ingredient in Viagra .

Comparison with Similar Compounds

Hydroxy Acetildenafil is structurally similar to other PDE-5 inhibitors, such as:

Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

Acetildenafil: Another analog with similar PDE-5 inhibitory activity.

Vardenafil: A PDE-5 inhibitor with a slightly different structure and pharmacokinetic profile.

Tadalafil: Known for its longer duration of action compared to sildenafil .

Its presence in herbal products highlights the need for careful regulation and quality control to ensure consumer safety .

Properties

IUPAC Name |

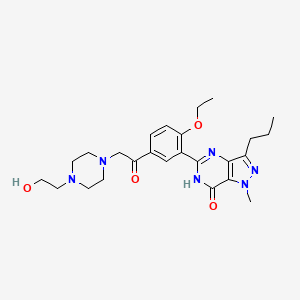

5-[2-ethoxy-5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O4/c1-4-6-19-22-23(29(3)28-19)25(34)27-24(26-22)18-15-17(7-8-21(18)35-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVZQPAGIOECPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163776 | |

| Record name | Hydroxyacetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-56-0 | |

| Record name | Hydroxyhongdenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147676-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyacetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEX06K9B10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

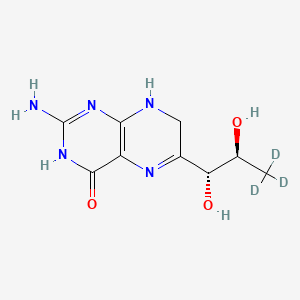

![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)